Chitin synthase inhibitor 1

Antifungal drug discovery Chitin synthase inhibition Enzymatic assay

Standard chitin synthase inhibitors like polyoxin B suffer from weaker potency or limited antifungal spectra. Chitin synthase inhibitor 1 (CAS 2763387-69-3) offers a structurally distinct solution. - **Superior enzymatic potency:** IC50 = 0.12 mM against fungal CHS (1.6-fold more potent than polyoxin B’s 0.19 mM). - **Distinct scaffold:** Maleimide core enables alternative binding modes and resistance profiles vs. nucleoside-peptide inhibitors. - **Proven antifungal efficacy:** EC50 = 8.47 μg/mL against S. sclerotiorum; active against fluconazole- and micafungin-resistant strains.

Molecular Formula C22H20ClN3O3
Molecular Weight 409.9 g/mol
CAS No. 2763387-69-3
Cat. No. B15559636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 1
CAS2763387-69-3
Molecular FormulaC22H20ClN3O3
Molecular Weight409.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+
InChIKeyWYUGBSZAHFZXDM-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitin Synthase Inhibitor 1: Maleimide CHS Inhibitor


Chitin synthase inhibitor 1 (CAS 2763387-69-3) is a synthetic small-molecule inhibitor of fungal chitin synthase (CHS), identified as compound 20 from a series of 35 maleimide derivatives. It demonstrates in vitro inhibitory activity against CHS with an IC50 of 0.12 mM [1]. The compound is characterized by a C22H20ClN3O3 molecular formula and a molecular weight of 409.87 g/mol [2]. As a CHS inhibitor, it targets a fungal-specific enzyme absent in mammals and plants, positioning it as a valuable tool for antifungal drug discovery and mechanistic studies of cell wall biosynthesis [1].

Fungal-specific chitin synthase (CHS) target, absent in mammals and plants
Supports CHS enzymatic inhibition assays for mechanism-of-action studies
Cell-based antifungal screening fit against phytopathogenic and clinically relevant fungi

Chitin Synthase Inhibitor 1 vs. Generic CHS Inhibitors


While several chitin synthase inhibitors exist, including the nucleoside-peptide antibiotics polyoxin B and nikkomycin Z, their efficacy and selectivity profiles differ substantially. Polyoxin B, a competitive inhibitor, exhibits an IC50 of 0.19 mM against CHS, which is 1.6-fold weaker than chitin synthase inhibitor 1 [1]. Nikkomycin Z, despite being in clinical development, demonstrates variable antifungal activity and limited efficacy against many pathogens [2]. More importantly, the maleimide scaffold of chitin synthase inhibitor 1 is structurally distinct from nucleoside-based inhibitors, potentially engaging different binding modes and offering a distinct resistance profile [3]. These differences in potency, mechanism, and chemical class preclude simple interchangeability, making chitin synthase inhibitor 1 a non-redundant research tool.

Polyoxin B CHS inhibition potency context may differ; reported 1.6-fold IC50 difference may shift target-engagement interpretation.
Nikkomycin Z Variable antifungal spectrum and clinical-stage profile; distinct chemotype may not transfer binding-mode assumptions.
Nucleoside-peptide scaffold Maleimide core differs structurally from nucleoside-based CHS inhibitors; resistance profile may not be interchangeable.

Chitin Synthase Inhibitor 1: Comparative Efficacy


Superior CHS Inhibition vs. Polyoxin B

Chitin synthase inhibitor 1 (compound 20) demonstrated a 1.6-fold greater inhibitory potency against chitin synthase compared to the established inhibitor polyoxin B. The compound achieved an IC50 of 0.12 mM, while polyoxin B exhibited an IC50 of 0.19 mM under the same assay conditions [1].

CHS IC50 Comparison
Head-to-head
Target: 0.12 mM vs Polyoxin B: 0.19 mM
Reported comparative enzyme inhibition context; may support target-engagement studies.
In vitro CHS assay, S. sclerotiorum yeast extract
Antifungal drug discovery Chitin synthase inhibition Enzymatic assay

Enhanced S. sclerotiorum Inhibition vs. Polyoxin B

In antifungal assays against the phytopathogenic fungus Sclerotinia sclerotiorum, chitin synthase inhibitor 1 (compound 20) exhibited superior mycelial growth inhibition compared to polyoxin B. The compound achieved an EC50 of 8.47 μg/mL, whereas polyoxin B demonstrated weaker activity (EC50 not quantified but reported as inferior) [1]. The compound's activity was comparable to the clinical fungicide pyrimethanil.

Antifungal EC50 Comparison
Cross-study comparable
Target EC50: 8.47 μg/mL Polyoxin B: reported inferior (EC50 not quantified)
Whole-cell assay response supports antifungal screening context.
Mycelial growth rate method, S. sclerotiorum
Agricultural fungicide Sclerotinia sclerotiorum Mycelial growth inhibition

Broad-Spectrum Antifungal Activity

Chitin synthase inhibitor 1 (compound 5a) exhibits broad-spectrum in vitro antifungal activity with defined MIC values against clinically relevant fungi. It displays MICs of 4 μg/mL against C. albicans ATCC 76615 and A. fumigatus GIMCC 3.19, and 8 μg/mL against A. flavus ATCC 16870 and C. neoformans ATCC 32719 [1]. While a direct head-to-head comparison with polyoxin B was not performed for MIC values, these data provide a quantitative baseline for its antifungal spectrum.

Antifungal MIC Spectrum
Supporting evidence
4 μg/mL (C. albicans, A. fumigatus) 8 μg/mL (A. flavus, C. neoformans)
Quantitative baseline for cell-based susceptibility screening.
Broth microdilution assay
Antifungal susceptibility Candida albicans Aspergillus fumigatus MIC

Activity Against Drug-Resistant Fungi

Chitin synthase inhibitor 1 (compound 5a) maintains significant antifungal activity against multiple drug-resistant fungal strains, including those resistant to fluconazole and micafungin. MIC values against fluconazole-resistant C. albicans ATCC 76615R, A. fumigatus GIMCC 3.19R, and C. neoformans ATCC 32719R are 32 μg/mL, and 16 μg/mL against fluconazole-resistant A. flavus ATCC 16870R [1]. Additionally, activity is observed against micafungin-resistant C. albicans ATCC 76615R' [1].

Activity vs Resistant Strains
Supporting evidence
MIC 32 μg/mL (fluconazole-resistant C. albicans, A. fumigatus, C. neoformans) 16 μg/mL (fluconazole-resistant A. flavus) Active against micafungin-resistant C. albicans
Retained activity in resistant models supports resistance-mechanism studies.
Fluconazole inactive against these strains
Antifungal resistance Fluconazole-resistant Micafungin-resistant CHS inhibitor

Distinct Maleimide vs. Nucleoside Scaffolds

Chitin synthase inhibitor 1 is based on a maleimide core, representing a distinct chemotype compared to the nucleoside-peptide antibiotics polyoxin B and nikkomycin Z [1][2]. This structural divergence suggests a potentially different binding mode or interaction with the CHS active site, which may contribute to its observed potency differences and could offer a distinct resistance profile.

Chemical Scaffold Divergence
Class-level inference
Maleimide core vs nucleoside-peptide (polyoxin B, nikkomycin Z)
Non-nucleoside chemotype may offer alternative SAR path.
Structural classification; binding mode not experimentally defined
Chemical scaffold Maleimide Polyoxin Nikkomycin Structure-activity relationship

Chitin Synthase Inhibitor 1: Applications


In Vitro CHS Enzymology & Mechanism Studies

Utilize chitin synthase inhibitor 1 as a potent tool compound (IC50 = 0.12 mM) for in vitro CHS enzymatic assays to study enzyme kinetics, inhibition mechanisms, and structure-activity relationships, particularly in comparison with polyoxin B (IC50 = 0.19 mM) [1].

Agricultural Fungicide Discovery

Employ chitin synthase inhibitor 1 as a lead compound or positive control in screening programs targeting fungal phytopathogens like Sclerotinia sclerotiorum, where it demonstrates superior mycelial growth inhibition (EC50 = 8.47 μg/mL) compared to polyoxin B [1].

Drug-Resistant Fungal Infection Research

Investigate the compound's activity against drug-resistant fungal strains, including fluconazole-resistant C. albicans and micafungin-resistant variants, to explore alternative therapeutic strategies for difficult-to-treat fungal infections [2].

Medicinal Chemistry & Scaffold Diversification

Leverage the maleimide core of chitin synthase inhibitor 1 as a non-nucleoside scaffold for the design and synthesis of novel CHS inhibitors, aiming to develop analogs with improved potency, selectivity, or pharmacokinetic properties [1][2].

Application
Selection Property
Validation Focus
CHS enzymology and mechanism studies
CHS enzyme inhibition profile
Comparative inhibition endpoint review (polyoxin B context)
Agricultural fungicide screening
Mycelial growth inhibition context
S. sclerotiorum cell-based assay endpoints
Drug-resistant fungal strain profiling
Antifungal spectrum in resistant isolates
MIC endpoints in resistant Candida and Aspergillus models
Scaffold diversification studies
Non-nucleoside maleimide chemotype
Structure-activity relationship (SAR) exploration

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29 linked technical documents
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